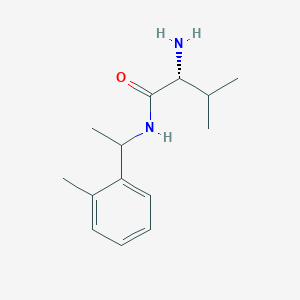

(2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide

Description

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

(2R)-2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]butanamide |

InChI |

InChI=1S/C14H22N2O/c1-9(2)13(15)14(17)16-11(4)12-8-6-5-7-10(12)3/h5-9,11,13H,15H2,1-4H3,(H,16,17)/t11?,13-/m1/s1 |

InChI Key |

UAMGTTUCOPONDS-GLGOKHISSA-N |

Isomeric SMILES |

CC1=CC=CC=C1C(C)NC(=O)[C@@H](C(C)C)N |

Canonical SMILES |

CC1=CC=CC=C1C(C)NC(=O)C(C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Chiral Amino Acid Backbone Synthesis

The preparation starts with the synthesis of the chiral amino acid moiety, specifically the 2-amino-3-methylbutanoic acid derivative. This can be achieved through:

Chiral Staudinger 2+2 Cycloaddition Reaction: A method adapted from the synthesis of related azetidone rings, where meta-substituted cinnamaldehydes are used to build the chiral backbone. This approach allows for the preservation of stereochemistry and the introduction of functional groups prior to ring closure, avoiding degradation of sensitive groups during the synthesis.

Use of Protected Amino Alcohols: The amino acid can be converted into an amino alcohol intermediate, which is then protected using tert-butoxycarbonyl (Boc) groups to prevent side reactions during subsequent steps. For example, (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropyl derivatives are prepared and then converted into azido derivatives for further functionalization.

Introduction of the N-(1-(o-Tolyl)ethyl) Group

The N-substitution with the 1-(o-tolyl)ethyl group is typically achieved by:

Amide Bond Formation: Coupling of the amino acid derivative with an appropriate o-tolyl ethyl amine or its activated derivative using peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of bases like triethylamine in solvents such as dichloromethane.

Use of Protecting Groups: The amino group is often protected during coupling to avoid side reactions, with subsequent deprotection under acidic conditions (e.g., trifluoroacetic acid treatment) to yield the free amide.

Stereoselective Catalytic Hydrogenation and Enantioselective Synthesis

Transition Metal-Catalyzed Asymmetric Hydrogenation: Recent advances in enantioselective synthesis of chiral amines involve the use of rhodium, ruthenium, or palladium catalysts with chiral ligands to achieve high enantiomeric excesses (>95% ee). These methods can be adapted to prepare the chiral centers in the amino amide structure with excellent stereocontrol.

Chiral Ligand Assistance: Ligands such as SegPhos or ZhaoPhos have been reported to enhance enantioselectivity by facilitating anion-bonding interactions or π–π stacking, which stabilize transition states during hydrogenation.

Intermediate Formation and Purification

Formation of Crystalline Intermediates: Certain intermediates such as tert-butyl carbamate derivatives can be isolated as crystalline solids, facilitating purification and characterization.

Use of Haloformates for Carbamate Formation: Alkyl or aryl haloformates (e.g., methyl chloroformate, benzyl chloroformate) react with amino alcohol intermediates in the presence of bases to form carbamate groups, which serve as protecting groups or intermediates for further transformations.

Solid Dispersion Techniques: To improve the solubility and bioavailability of the final compound, solid dispersions with pharmaceutically acceptable carriers such as microcrystalline cellulose or hydroxypropyl methylcellulose can be prepared.

Comparative Data Table of Key Synthetic Steps

Research Findings and Perspectives

The chiral Staudinger 2+2 cycloaddition method allows for the efficient construction of the azetidone ring and introduction of stereochemistry before sensitive groups are exposed to harsh conditions, improving overall yields and stereochemical purity.

The use of protecting groups such as Boc and carbamates is critical to prevent side reactions during multi-step synthesis, with selective deprotection steps enabling the final free amide formation.

Transition metal-catalyzed asymmetric hydrogenation represents a powerful approach to achieve high enantiomeric excess in the preparation of chiral amines and amides, which is essential for the biological activity of such compounds.

The preparation of solid dispersions with pharmaceutical carriers improves the formulation properties of the compound, which is important for its development as a drug candidate.

Chemical Reactions Analysis

Types of Reactions

(2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles like halides or alkyl groups replace the existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide, acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Hydroxylated derivatives, oxides.

Reduction: Reduced amides, amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and metabolic conditions.

Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric and Substitutional Variants

The compound’s stereochemistry and substitution patterns significantly differentiate it from analogs. For example:

Key Observations :

- Stereochemical Impact : The R-configuration in the target compound may confer distinct binding affinities compared to its S-isomer (e.g., enantioselective interactions with biological targets) .

- Functional Group Differences: The amino group in the target compound contrasts with the hydroxy and hydroxymethyl groups in ’s analog, which would reduce basicity and hydrogen-bonding capacity compared to the latter .

Physicochemical and Commercial Comparisons

- Molecular Weight : The target compound (estimated MW ~250–270) is lighter than the hydroxy-substituted analog in (293.36), suggesting differences in crystallinity or formulation stability.

- Cost Trends : Stereoisomers in show significant price disparities (e.g., ¥30,200/g for R-isomer vs. ¥24,600/100mg for S-isomer), hinting at synthetic challenges or demand variations .

Biological Activity

The compound (2R)-2-amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide , also referred to as a derivative of butanamide, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and structure-activity relationships (SAR) derived from various studies.

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors in the body. Notably, it has been studied for its inhibitory effects on Nicotinamide N-methyltransferase (NNMT) , an enzyme involved in the methylation of nicotinamide, which plays a critical role in various metabolic pathways. Inhibition of NNMT has been associated with potential therapeutic benefits in conditions such as cancer, diabetes, and neurodegenerative diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is vital for optimizing its pharmacological properties. Studies have shown that modifications to the amino acid moiety significantly affect the compound's potency. For instance, alterations in the structure can lead to drastic changes in IC50 values, indicating that specific functional groups are crucial for maintaining biological activity .

| Compound | Modification | IC50 Value |

|---|---|---|

| 17u | Parent Compound | 3.7 nM |

| 21a | Extended Homologue | 0.36 μM |

| 21e | Amino Group Removed | 0.96 μM |

| 21b | Amino Amide Analogue | 1.90 μM |

This table illustrates how different modifications impact the inhibitory potency against NNMT.

Case Study 1: NNMT Inhibition

A study focusing on NNMT inhibitors highlighted this compound's potential as a therapeutic agent. The compound demonstrated significant inhibition of NNMT with an IC50 value of 3.7 nM, making it one of the most potent inhibitors identified to date . This inhibition is crucial as NNMT has been implicated in the progression of various diseases, including cancer and metabolic disorders.

Research Findings

Recent research has indicated that small-molecule inhibitors targeting NNMT could lead to new treatments for diseases associated with its overexpression. The findings emphasize the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound to establish its viability as a therapeutic agent.

Key Findings

- Potency : The compound exhibits high potency as an NNMT inhibitor.

- Therapeutic Potential : Its inhibition profile suggests possible applications in cancer therapy and metabolic disease management.

- SAR Insights : Structural modifications can enhance or diminish biological activity, providing a pathway for drug development.

Q & A

Basic Research Questions

Q. What are the optimal methods for stereoselective synthesis of (2R)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide?

- Methodological Answer : Stereoselective synthesis can be achieved using chiral catalysts (e.g., asymmetric hydrogenation) or enzymatic resolution. For example, chiral auxiliaries like (R)-configured amines or tert-butoxycarbonyl (Boc) protection can enhance enantiomeric purity. Reaction conditions (solvent polarity, temperature) must be optimized to minimize racemization . Analytical techniques like chiral HPLC or polarimetry should validate enantiomeric excess (EE) ≥98% .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Combine spectroscopic methods:

- NMR : Analyze ¹H/¹³C NMR for characteristic peaks (e.g., amide NH at ~6.5 ppm, o-tolyl aromatic protons at ~7.2 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) at m/z 263.3 (calculated for C₁₄H₂₁N₂O⁺).

- Chiral HPLC : Use a Chiralpak® column to resolve enantiomers and verify stereochemical integrity .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C under inert gas (argon or nitrogen) in amber vials to prevent oxidation and moisture absorption. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC monitoring to detect degradation products (e.g., hydrolyzed amide bonds) .

Q. Are there regulatory considerations for handling this compound in research?

- Methodological Answer : While not listed under controlled substances (e.g., ), researchers must comply with local regulations for amine-containing compounds. Maintain Material Safety Data Sheets (MSDS) and conduct risk assessments for occupational exposure .

Advanced Research Questions

Q. How do the enantiomeric forms [(2R) vs. (2S)] influence biological activity in receptor-binding assays?

- Methodological Answer : Perform competitive binding assays using radiolabeled ligands (e.g., ³H-labeled analogs) against target receptors (e.g., GPCRs). Compare IC₅₀ values between enantiomers. Computational docking (e.g., AutoDock Vina) can predict binding affinities based on stereochemistry .

Q. What degradation pathways dominate under oxidative or hydrolytic stress?

- Methodological Answer : Conduct forced degradation studies:

- Oxidative Stress : Expose to H₂O₂ (3% v/v) and analyze via LC-MS for sulfoxide or hydroxylated byproducts.

- Hydrolytic Stress : Test in acidic (0.1M HCl) and basic (0.1M NaOH) conditions to identify cleavage products (e.g., free amine or o-tolyl ethanol derivatives) .

Q. Can computational models predict this compound’s pharmacokinetic properties?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism. Molecular dynamics (MD) simulations (e.g., GROMACS) can assess membrane penetration and protein-ligand stability .

Q. What strategies mitigate steric hindrance during derivatization of the amide group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.